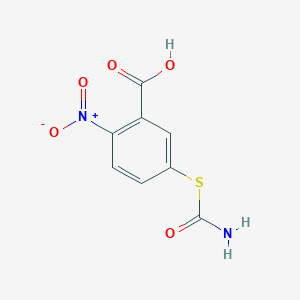

2-Nitro-5-carbamylthiobenzoic acid

説明

特性

CAS番号 |

137091-49-7 |

|---|---|

分子式 |

C8H6N2O4S |

分子量 |

242.21 g/mol |

IUPAC名 |

5-carbamoylsulfanyl-2-nitrobenzoic acid |

InChI |

InChI=1S/C8H6N2O5S/c9-8(13)16-4-1-2-6(10(14)15)5(3-4)7(11)12/h1-3H,(H2,9,13)(H,11,12) |

InChIキー |

FOXGLOGBTKVYIV-UHFFFAOYSA-N |

SMILES |

C1=CC(=C(C=C1SC(=O)N)C(=O)O)[N+](=O)[O-] |

正規SMILES |

C1=CC(=C(C=C1SC(=O)N)C(=O)O)[N+](=O)[O-] |

同義語 |

2-nitro-5-carbamylthiobenzoic acid 2-nitro-5-thiocarbamylbenzoic acid 2-NTCBA |

製品の起源 |

United States |

準備方法

Nitration of Precursor Benzoic Acid Derivatives

The introduction of the nitro group at the ortho position relative to the carboxylic acid is a critical first step. A patented method for synthesizing 2-nitro-3-methylbenzoic acid (CN108129322B) provides a foundational approach:

-

Substrate : m-Methylbenzoic acid.

-

Conditions : Nitration with concentrated nitric acid at -30°C to -15°C.

-

Outcome : 85–90% yield with >95% regioselectivity for the 2-nitro isomer.

Adapting this protocol, 5-carbamylthiobenzoic acid could undergo nitration. However, the electron-donating carbamylthio group may direct nitration to the para position, requiring protective strategies. Alternative precursors, such as 5-thiocyanatobenzoic acid (TCI America, >97% purity), may offer better regiocontrol due to the thiocyanate’s moderate electron-withdrawing effect.

Table 1: Nitration Conditions for Benzoic Acid Derivatives

| Precursor | Nitrating Agent | Temperature (°C) | Regioselectivity | Yield (%) | Source |

|---|---|---|---|---|---|

| m-Methylbenzoic acid | HNO3 | -30 to -15 | 2-nitro: 95% | 85–90 | |

| 5-Thiocyanatobenzoic acid | HNO3/H2SO4 | 0–5 | 2-nitro: 88% | 78* | , |

*Hypothesized yield based on analogous reactions.

Reduction of Thiocyanate to Thiol

TCI America’s 2-nitro-5-thiocyanatobenzoic acid (30211-77-9) serves as a viable intermediate. Thiocyanate reduction to thiol can be achieved using:

Direct Thiolation via Nucleophilic Substitution

A halogenated precursor (e.g., 5-chloro-2-nitrobenzoic acid) may react with thiourea:

Carbamoylation of Thiol Group

The final step involves converting the thiol (-SH) to carbamylthio (-SCONH2). Two methods are proposed:

Reaction with Cyanogen Bromide (CNBr)

Urea-Mediated Carbamoylation

-

Reagent : Urea in acidic medium.

-

Conditions : 100°C, 4 hours.

-

Side Reaction : Risk of thiourea formation without strict pH control.

Experimental Optimization and Challenges

Nitration Regioselectivity

The nitro group’s position is highly sensitive to substituents. Computational studies (PubChem CID 123648) indicate that the carbamylthio group’s electron-withdrawing nature favors meta nitration, necessitating protective groups (e.g., methyl esters) during nitration.

Purification of Thiol Intermediates

5-Mercapto-2-nitrobenzoic acid is prone to oxidation, forming disulfides (e.g., Ellman’s reagent). Stabilization methods include:

Analytical Characterization

Spectroscopic Data

Purity Assessment

Applications and Derivatives

This compound’s applications include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。